molecular formula C11H18ClN5O B1403648 1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride CAS No. 1426290-93-8

1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride

Cat. No. B1403648
M. Wt: 271.75 g/mol
InChI Key: VGBZFXSOJLOLCS-UHFFFAOYSA-N
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Description

1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as AMPA and is used in the synthesis of various drugs and pharmaceuticals.

Scientific Research Applications

Antitubercular Activity

Compounds structurally related to the queried chemical, specifically those modifying the isoniazid structure and involving pyrimidine and piperidine derivatives, have been evaluated for their antitubercular activity. These studies aim at developing new leads for anti-TB compounds by exploring various structural modifications to enhance efficacy against Mycobacterium tuberculosis and INH-resistant non-tuberculous mycobacteria. These investigations provide insights into rational drug design for tuberculosis treatment (Asif, 2014).

Antitumor Activity

Research on imidazole derivatives, which share a nitrogen-containing heterocyclic structure similar to pyrimidine, highlights their potential antitumor activity. This includes studies on various imidazole derivatives as new antitumor drugs, exploring their synthesis and biological properties. The findings contribute to the search for compounds with diverse biological activities, including potential anticancer applications (Iradyan et al., 2009).

Pharmacological Profile Improvement

Research on stereochemistry of phenylpiracetam and its methyl derivative demonstrates the influence of stereocenters on biological properties, indicating how specific configurations can lead to pharmacological advantages. This work is relevant for understanding how subtle changes in molecular structure, including those in compounds related to the query, can significantly impact therapeutic efficacy (Veinberg et al., 2015).

Nicotine Dependence Treatment

Studies on cannabinoid CB1 receptor antagonists, involving compounds with piperidine structures, investigate their potential as new therapeutic agents for treating nicotine dependence. This research suggests significant utility, although limited by side effects, for compounds targeting the CB1 receptor in smoking cessation therapy (Foll et al., 2008).

Synthesis of N-Heterocycles

The use of tert-butanesulfinamide in the stereoselective synthesis of amines and N-heterocycles, including piperidines and pyrrolidines, underscores the importance of such compounds in developing therapeutically relevant molecules. This review highlights methodologies for accessing diverse heterocyclic structures that are central to many natural products and pharmaceuticals (Philip et al., 2020).

properties

IUPAC Name

1-(4-amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O.ClH/c1-7-6-9(12)15-11(14-7)16-4-2-8(3-5-16)10(13)17;/h6,8H,2-5H2,1H3,(H2,13,17)(H2,12,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBZFXSOJLOLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-6-methylpyrimidin-2-yl)piperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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